molecular formula C22H21N3O5S B3934049 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-[(2-methylphenyl)methyl]acetamide

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-[(2-methylphenyl)methyl]acetamide

Cat. No.: B3934049
M. Wt: 439.5 g/mol
InChI Key: PFMMELVHTRHUSL-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-[(2-methylphenyl)methyl]acetamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonyl group, a nitro group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-[(2-methylphenyl)methyl]acetamide typically involves multiple steps. One common method includes the following steps:

    Nitration: The nitration of aniline to form 4-nitroaniline.

    Sulfonylation: The reaction of 4-nitroaniline with benzenesulfonyl chloride to form N-(benzenesulfonyl)-4-nitroaniline.

    Acetamidation: The final step involves the reaction of N-(benzenesulfonyl)-4-nitroaniline with 2-methylbenzylamine and acetic anhydride to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-[(2-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized under strong oxidative conditions to form sulfonic acids.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Formation of 2-[N-(benzenesulfonyl)-4-aminoanilino]-N-[(2-methylphenyl)methyl]acetamide.

    Substitution: Formation of various substituted sulfonamides.

    Oxidation: Formation of sulfonic acids.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-[(2-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group and sulfonyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-[(2-methylphenyl)methyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the nitro group at the para position relative to the sulfonyl group enhances its electron-withdrawing effects, influencing its reactivity and interaction with biological targets.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-[(2-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-17-7-5-6-8-18(17)15-23-22(26)16-24(19-11-13-20(14-12-19)25(27)28)31(29,30)21-9-3-2-4-10-21/h2-14H,15-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMMELVHTRHUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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